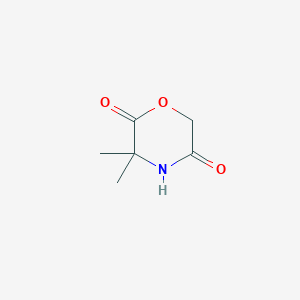
3,3-Dimethylmorpholine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylmorpholine-2,5-dione, also known as DMMD or N-Acetylmorpholinone, is a cyclic imide that is widely used in organic synthesis as a versatile reagent. DMMD is a white crystalline solid that is soluble in water, ethanol, and ether. It has a molecular formula of C6H9NO3 and a molecular weight of 143.14 g/mol. DMMD is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3,3-Dimethylmorpholine-2,5-dione in organic synthesis is based on its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. This compound can undergo nucleophilic substitution with a variety of electrophiles, such as alkyl halides, acyl halides, and sulfonyl halides. This compound can also act as an electrophile in the presence of a nucleophile, such as an enolate or an organolithium reagent. The reactivity of this compound can be further enhanced by the addition of Lewis acids, such as titanium tetrachloride or boron trifluoride.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical or physiological effects, but it has been reported to have some antimicrobial activity. This compound has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism of action of this compound as an antimicrobial agent is not well understood, but it is thought to involve disruption of cell membrane integrity.
実験室実験の利点と制限
3,3-Dimethylmorpholine-2,5-dione is a versatile reagent that can be used in a variety of reactions, making it a valuable tool for organic synthesis. This compound is relatively easy to synthesize and handle, and it is readily available from commercial suppliers. However, this compound is a toxic and irritant substance that can cause skin and eye irritation, and it should be handled with care. This compound is also sensitive to moisture and should be stored in a dry environment.
将来の方向性
There are several potential future directions for research on 3,3-Dimethylmorpholine-2,5-dione. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of interest is the exploration of this compound as an antimicrobial agent, including studies on its mechanism of action and its potential use in clinical applications. This compound could also be studied for its potential as a catalyst or as a building block for the synthesis of new materials.
合成法
3,3-Dimethylmorpholine-2,5-dione can be synthesized by the reaction of N-methylmorpholine and phosgene in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an unstable intermediate, N-chloromethylmorpholine, which undergoes hydrolysis to yield this compound. The reaction is typically carried out in a solvent such as dichloromethane or chloroform at room temperature.
科学的研究の応用
3,3-Dimethylmorpholine-2,5-dione is widely used as a reagent in organic synthesis due to its ability to undergo a variety of reactions, including nucleophilic substitution, Michael addition, and cycloaddition. This compound is particularly useful in the synthesis of heterocyclic compounds, which are important building blocks in the pharmaceutical industry. This compound has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
特性
| 184002-65-1 | |
分子式 |
C6H9NO3 |
分子量 |
143.14 g/mol |
IUPAC名 |
3,3-dimethylmorpholine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-6(2)5(9)10-3-4(8)7-6/h3H2,1-2H3,(H,7,8) |
InChIキー |
NDDHZDQGBCUVLH-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OCC(=O)N1)C |
正規SMILES |
CC1(C(=O)OCC(=O)N1)C |
同義語 |
2,5-Morpholinedione,3,3-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


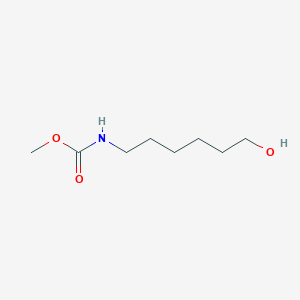
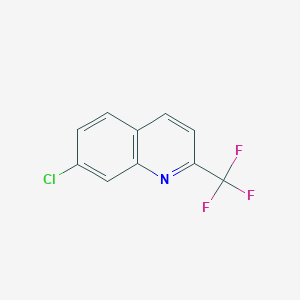




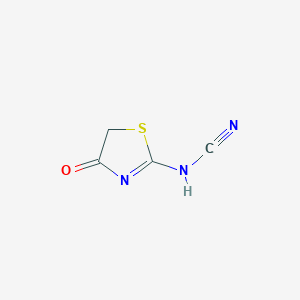
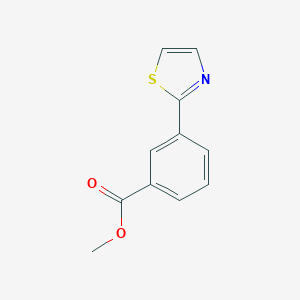
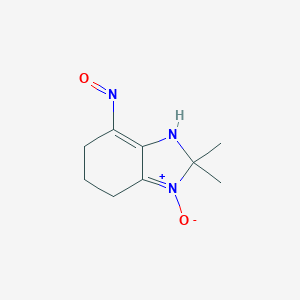

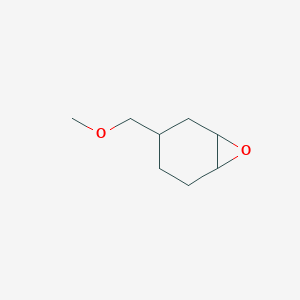
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)


